molecular formula C10H5O4- B1264263 8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate

8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate

Cat. No. B1264263
M. Wt: 189.14 g/mol
InChI Key: IIHDTJRXBMXFDL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate is the conjugate base of 2,8-dihydroxy-1,4-naphthoquinone arising from selective deprotonation of the 2-hydroxy group;  major species at pH 7.3. It is a conjugate base of a 2,8-dihydroxy-1,4-naphthoquinone.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis of Benzo[g]indoles and Naphthoquinones

    The compound 8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate has been used in chemical synthesis. For example, it was used in the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles and 3-methoxycarbonyl-4,9-dioxo-2,3,4,9-tetrahydro-1H-benzo[f]indoles (Yi, Cho, & Lee, 2005). Another study utilized it for thiomethylation of hydroxy-1,4-naphthoquinones, leading to the synthesis of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).

  • Anticancer Agent Design

    It was used to design and synthesize dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents, influencing cell autophagy (Yang et al., 2019).

  • Cycloaddition Reactions

    The compound played a role in base-promoted 1,3-dipolar cycloaddition reactions, forming structurally diverse naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-dione derivatives (You et al., 2018).

Crystal Structure and Molecular Interactions

  • Structural Analysis

    The structure of the 1H-imidazol-3-ium lawsonate salt, including this compound, was studied through ab initio gas-phase calculations, revealing insights into its structural features and hydrogen bonding (Ribeiro et al., 2013).

  • Formation of Naphthalene Derivatives

    In enzymatic conversion of 1,2-dihydronaphthalene by fungal peroxygenases, the formation of naphthalene hydrates (including this compound) was observed, leading to naphthalene and its further conversion into naphthols (Kluge et al., 2014).

Antibacterial Properties

Hydroxylation and Functionalization

  • Hydroxylation of Derivatives

    The hydroxylation of 4-arylimino-5-hydroxy-1,4-dihydronaphthalen-1-ones using this compound leads to the formation of various hydroxylated derivatives (Bukhtoyarova & Ektova, 2004).

  • Functionalization via Lewis Acid Catalysis

    The compound was involved in Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes, leading to the formation of multifunctionalized naphthalene derivatives (Sawama et al., 2013).

Other Applications

  • Electrochemical Detection of Modified Oligonucleotides: The compound was used in redox-active labels for electrochemical detection of modified oligonucleotides on Au electrodes (Shundrin et al., 2016).
  • Fluorescence Emissions: A derivative of this compound showed tunable fluorescence emissions depending on various factors (Singh & Baruah, 2017).

properties

Product Name

8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate

Molecular Formula

C10H5O4-

Molecular Weight

189.14 g/mol

IUPAC Name

5-hydroxy-7,8-dioxonaphthalen-1-olate

InChI

InChI=1S/C10H6O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-12H/p-1

InChI Key

IIHDTJRXBMXFDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)[O-])C(=O)C(=O)C=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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